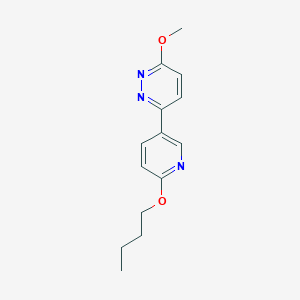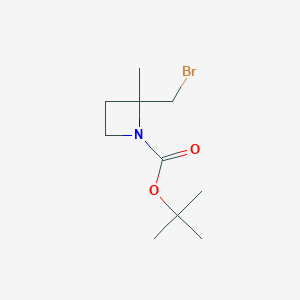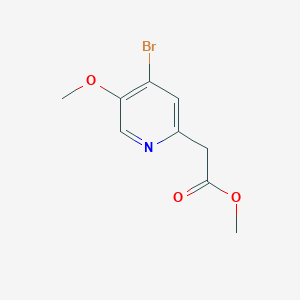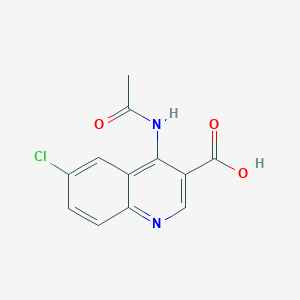
3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine is a heterocyclic compound that features both pyridine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine typically involves the coupling of a pyridine derivative with a pyridazine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the pyridine and pyridazine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(6-Butoxypyridin-3-yl)-6-methoxypyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-(6-Methoxypyridin-3-yl)-6-butoxypyridazine: Similar structure but with different substituents.
3-(6-Ethoxypyridin-3-yl)-6-methoxypyridazine: Ethoxy group instead of butoxy.
3-(6-Propoxypyridin-3-yl)-6-methoxypyridazine: Propoxy group instead of butoxy.
Properties
CAS No. |
1333222-27-7 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(6-butoxypyridin-3-yl)-6-methoxypyridazine |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-9-19-13-7-5-11(10-15-13)12-6-8-14(18-2)17-16-12/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
LNXODROHAZZDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=C(C=C1)C2=NN=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)



